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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PF-06658607, an
irreversible Bruton's tyrosine kinase (BTK) inhibitor, with other clinically relevant BTK inhibitors.
The information is compiled from publicly available experimental data to assist researchers in
evaluating its potential for further investigation.

PF-06658607, also known as Ibrutinib-yne or Probe 4, is an alkynylated derivative of ibrutinib
designed as a chemical probe for activity-based protein profiling (ABPP).[1] Its irreversible
covalent mechanism of action, targeting a cysteine residue in the ATP-binding pocket of BTK, is
shared with other successful BTK inhibitors.[2] Understanding the cross-reactivity, or off-target
effects, of such inhibitors is crucial for predicting potential therapeutic benefits and adverse
effects.

Kinase Selectivity Profiles: A Comparative Overview

Direct, comprehensive kinome-wide screening data for PF-06658607 using standardized
platforms like KINOMEscan is not readily available in the public domain. However, a seminal
study by Lanning et al. (2014) in Nature Chemical Biology utilized PF-06658607 (referred to as
probe 4) in a quantitative mass spectrometry-based approach (ABPP-SILAC) to identify its
protein targets in human cancer cell lines.[1]

This section presents the identified off-targets of PF-06658607 from that study and contrasts
them with the selectivity profiles of the well-characterized BTK inhibitors ibrutinib, acalabrutinib,
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and zanubrutinib, for which KINOMEscan data is available.

Data Presentation

Table 1: Off-Target Profile of PF-06658607 (Probe 4) in Ramos B-cells

This table lists proteins identified as significant targets of PF-06658607 (1 uM treatment for 1
hour) in Ramos cells, as determined by Activity-Based Protein Profiling with Stable Isotope
Labeling by Amino acids in Cell culture (ABPP-SILAC). The data is presented as SILAC ratios
(probe-treated/DMSO-treated). A higher ratio indicates a greater extent of labeling by the
probe.
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SILAC Ratio (Probe

Protein Target Notes
4/DMSO)
BTK =20 Primary Target
BLK =20 TEC family kinase
ITK =20 TEC family kinase
TEC >20 TEC family kinase
BMX (ETK) >20 TEC family kinase
EGFR 17.5 Receptor Tyrosine Kinase
ERBB2 16.2 Receptor Tyrosine Kinase
ERBB4 14.8 Receptor Tyrosine Kinase
JAK3 121 Janus Kinase

Mitogen-activated Protein

MAP2K7 9.8 _ _
Kinase Kinase
Mitogen-activated Protein
MLTK (ZAK) 8.5 _ _ _
Kinase Kinase Kinase
GAK 7.9 Serine/Threonine Kinase
TNK2 7.5 Non-receptor Tyrosine Kinase
CSK 6.8 Non-receptor Tyrosine Kinase
FGR 6.5 SRC family kinase
SRC 5.9 SRC family kinase
YES1 5.5 SRC family kinase
LYN 5.2 SRC family kinase

Source: Adapted from Lanning BR, et al. Nat Chem Biol. 2014 Sep;10(9):760-7.[1]

Table 2: Comparative Kinase Selectivity of Clinically Approved BTK Inhibitors
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This table summarizes the off-target profiles of ibrutinib, acalabrutinib, and zanubrutinib based
on KINOMEscan data, which measures the percentage of kinase inhibited at a given
concentration. A lower percentage indicates stronger inhibition. For comparability, data is
presented for kinases that are also identified as off-targets of PF-06658607 or are of clinical
relevance.

Ibrutinib (% Acalabrutinib (% Zanubrutinib (%

Kinase Target . . .
Inhibition @ 1uM) Inhibition @ 1uM) Inhibition @ 1uM)

BTK <1 <1 <1
BLK <1 1-10 1-10
BMX (ETK) <1 1-10 1-10
CSK 1-10 >50 >50
EGFR 1-10 >90 >90
ERBB2 1-10 >90 >90
ERBB4 1-10 >90 >90
FGR <1 10-50 10-50
GAK <1 1-10 1-10
ITK <1 10-50 10-50
JAK3 1-10 >90 >90
LYN <1 10-50 10-50
SRC <1 10-50 10-50
TEC <1 1-10 1-10
TXK <1 1-10 1-10
YES1 <1 10-50 10-50

Source: Data compiled and adapted from various sources reporting KINOMEscan results.[3][4]

[S1I61[7]
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Observations from the Data:

PF-06658607, similar to its parent compound ibrutinib, demonstrates activity against other
members of the TEC kinase family (BLK, ITK, TEC, BMX).

PF-06658607 also shows significant interaction with the ERBB family of receptor tyrosine
kinases (EGFR, ERBB2, ERBB4) and the Janus kinase JAK3, which are known off-targets of
ibrutinib.

Acalabrutinib and zanubrutinib exhibit a more selective profile, with significantly less
inhibition of EGFR, ERBB family kinases, and JAK3 compared to ibrutinib and, by extension,
PF-06658607.[4][6][8][9] This increased selectivity is a key differentiator for these second-
generation BTK inhibitors.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols used to generate the data presented.

Activity-Based Protein Profiling with SILAC (ABPP-
SILAC)

This method was used to identify the targets of PF-06658607 (probe 4).

Cell Culture and SILAC Labeling: Two populations of Ramos B-cells are cultured in media
containing either "light" (standard) or "heavy" (:3Ce-lysine and 13Ce!>Nas-arginine) amino acids.

Inhibitor Treatment: The "heavy" labeled cells are treated with the covalent inhibitor (e.qg.,
ibrutinib), while the "light" labeled cells are treated with a vehicle control (DMSO).

Probe Labeling: Both cell populations are then treated with the alkyne-functionalized probe,
PF-06658607. The probe covalently binds to the active site of BTK and other susceptible
kinases.

Cell Lysis and Click Chemistry: The cells are lysed, and the proteomes are combined. A
“click" reaction is performed to attach a reporter tag (e.g., biotin-azide) to the alkyne handle
of the probe.
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» Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The
captured proteins are then digested into peptides.

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

Data Analysis: The relative abundance of "light" and "heavy" peptides is quantified. A high
“light"/"heavy" ratio indicates that the protein was a target of the probe and that this binding
was competed away by the parent inhibitor.

KINOMEscan™ Assay

This is a high-throughput competition binding assay used to quantify the interaction of a
compound with a large panel of kinases.

e Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a specific kinase. The kinase is tagged
with DNA, and the amount of kinase bound to the solid support is measured by quantitative
PCR (gPCR) of the DNA tag.

Assay Procedure:

o

A panel of human kinases is individually expressed as fusions with a DNA tag.

[¢]

Each kinase is incubated with the immobilized ligand and the test compound at a fixed
concentration (e.g., 1 uM).

[¢]

After an incubation period to allow for binding to reach equilibrium, unbound kinase is
washed away.

[¢]

The amount of kinase remaining bound to the solid support is quantified using gPCR.

Data Interpretation: The results are typically reported as "percent of control" or "percent
inhibition". A low percentage of control indicates that the test compound effectively displaced
the kinase from the immobilized ligand, signifying a strong interaction.

Mandatory Visualizations
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
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Experimental Workflow Diagram

Caption: ABPP-SILAC Experimental Workflow.

S

Assay Components

. . . Test Compound
(DNA-tagged Kmase) Gmmoblllzed ngancD Qeg., PF-06658607D

-

Assay Steps

~

>Gncubate Components)ﬂ—

i

Wash Unbound Kinase

i

Quantify Bound Kinase
via gPCR

Data Analysis
(% of Control)

-

J

Click to download full resolution

Caption: KINOMEscan Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides

Email: info@benchchem.com or Request Quote Online.

and specific isotopiclabeling.
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» To cite this document: BenchChem. [Comparative Analysis of PF-06658607 Cross-Reactivity
with Other Kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13026643#cross-reactivity-of-pf-06658607-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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